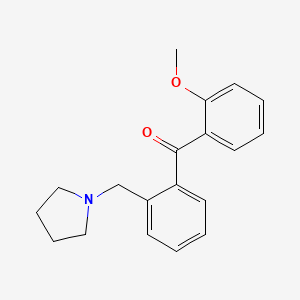

2-Methoxy-2'-pyrrolidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

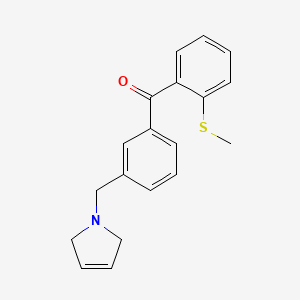

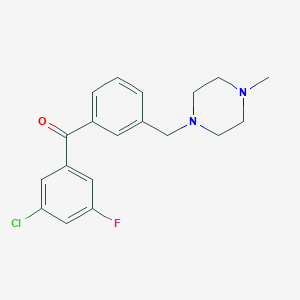

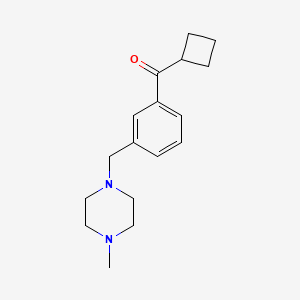

“2-Methoxy-2’-pyrrolidinomethyl benzophenone” is a chemical compound with the molecular formula C19H21NO2 . It has a molecular weight of 295.38 . The IUPAC name for this compound is (2-methoxyphenyl)[3-(1-pyrrolidinylmethyl)phenyl]methanone .

Molecular Structure Analysis

The InChI code for “2-Methoxy-2’-pyrrolidinomethyl benzophenone” is 1S/C19H21NO2/c1-22-18-10-3-2-9-17(18)19(21)16-8-6-7-15(13-16)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-2’-pyrrolidinomethyl benzophenone” include a molecular weight of 295.38 . The predicted density is 1.135±0.06 g/cm3 , and the predicted boiling point is 465.3±35.0 °C .Wissenschaftliche Forschungsanwendungen

Anti-Hyperuricemic Applications

A specific benzophenone compound, 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, has demonstrated a remarkable anti-hyperuricemic effect. This effect is comparable to control drugs and shows promise for the treatment of hyperuricemia, a condition associated with high levels of uric acid in the blood, which can lead to gout and other health issues. The compound’s mechanisms of action include inhibition of xanthine oxidase and regulation of organic anion transporter 1 (OAT1) and glucose transporter 9 (GLUT9) .

Antibacterial Activity

Benzophenone derivatives have been synthesized and tested for their antibacterial activity. For instance, 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol, a related compound, has been tested against various microorganisms including Staphylococcus aureus and Pseudomonas aeruginosa. Such compounds are moderately active against certain bacteria, indicating potential for use in antibacterial treatments .

Antioxidant Properties

Compounds with a pyrazine structure, which is related to benzophenones, have shown antioxidant properties. Antioxidants are vital in preventing oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The methoxy group present in these molecules enhances their biological activity, making them suitable for research into antioxidant applications .

Photocatalysis

Benzophenone derivatives can act as photocatalysts due to their ability to absorb and utilize UV light. This property is useful in various chemical reactions where light can initiate or accelerate the reaction process. Photocatalysis has applications in environmental remediation, energy conversion, and organic synthesis .

DNA Photosensitization

The ability of benzophenone derivatives to absorb UV light also allows them to be used as DNA photosensitizers. This application is important in the field of photobiology, where light-induced changes to DNA can be studied. It has implications for understanding DNA damage and repair mechanisms, as well as for the development of new therapeutic approaches .

Eigenschaften

IUPAC Name |

(2-methoxyphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-22-18-11-5-4-10-17(18)19(21)16-9-3-2-8-15(16)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEUBFRAALBIIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643633 |

Source

|

| Record name | (2-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-2'-pyrrolidinomethyl benzophenone | |

CAS RN |

898774-11-3 |

Source

|

| Record name | (2-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)